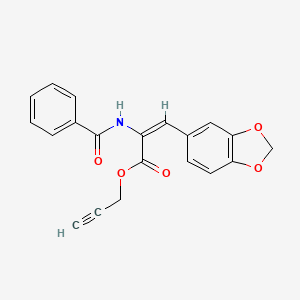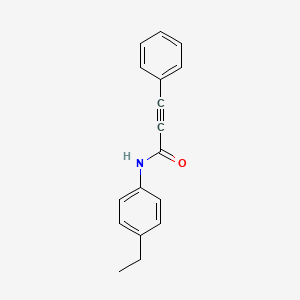![molecular formula C20H25N3O B5319662 2-[4-(2-methylbenzyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5319662.png)
2-[4-(2-methylbenzyl)-1-piperazinyl]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-methylbenzyl)-1-piperazinyl]-N-phenylacetamide, commonly known as MPAA, is a chemical compound that has been widely used in scientific research. MPAA is a piperazine derivative that has shown promising results in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of MPAA is not fully understood. However, it is believed to act as a modulator of neurotransmitter signaling pathways. MPAA has been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood, emotion, and behavior. MPAA has also been shown to inhibit the reuptake of these neurotransmitters, leading to their increased availability in the synapse.
Biochemical and Physiological Effects
MPAA has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that MPAA can inhibit the growth of cancer cells by inducing apoptosis. MPAA has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MPAA in lab experiments is its high affinity for various receptors, which makes it a useful tool for studying the effects of these receptors on various physiological and biochemical processes. However, one limitation of using MPAA is its potential toxicity, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of MPAA. One area of research is the development of new derivatives of MPAA with improved selectivity and potency for specific receptors. Another area of research is the study of the effects of MPAA on various disease models, such as cancer and inflammation. Additionally, the development of new methods for the synthesis of MPAA may lead to improved yields and purity of the compound.
Conclusion
In conclusion, MPAA is a piperazine derivative that has shown promising results in various biochemical and physiological studies. Its high affinity for various receptors makes it a useful tool for studying the effects of these receptors on various physiological and biochemical processes. While there are some limitations to its use, the potential applications of MPAA in scientific research are vast, and future research may lead to the development of new derivatives with improved selectivity and potency.
Méthodes De Synthèse
The synthesis of MPAA involves the reaction of 1-(2-methylbenzyl)piperazine with N-phenylacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of MPAA as a white crystalline solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
MPAA has been extensively used in scientific research as a tool to study the physiological and biochemical effects of piperazine derivatives. MPAA has been shown to have an affinity for various receptors, including dopamine, serotonin, and adrenergic receptors. This makes MPAA a useful tool for studying the effects of these receptors on various physiological and biochemical processes.
Propriétés
IUPAC Name |
2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-17-7-5-6-8-18(17)15-22-11-13-23(14-12-22)16-20(24)21-19-9-3-2-4-10-19/h2-10H,11-16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAYWBRSQXOLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4S*)-4-isopropoxy-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]pyrrolidin-3-ol](/img/structure/B5319581.png)
![N-(3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5319584.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-(methylamino)nicotinamide](/img/structure/B5319594.png)
![3-[(dimethylamino)methyl]-1-(2-quinolinylcarbonyl)-3-piperidinol](/img/structure/B5319603.png)
![N-(2-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenyl}ethyl)acetamide](/img/structure/B5319611.png)


![3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propanamide](/img/structure/B5319634.png)
![ethyl [2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5319638.png)


![2-{[4-allyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5319658.png)
![N-[1-(1-azepanylcarbonyl)-2-(4-chlorophenyl)vinyl]benzamide](/img/structure/B5319675.png)
![6-(2-butoxyphenyl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5319678.png)